molecular formula C10H4F6N2O B2942755 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1797079-01-6

2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one

Cat. No.: B2942755
CAS No.: 1797079-01-6
M. Wt: 282.145
InChI Key: FVBFRGMTFXQOMU-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C10H4F6N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other TFMP derivatives. For instance, to develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Scientific Research Applications

Pharmacological Research

In pharmacological research, compounds with tri- and tetra-substituted imidazole scaffolds, related to the chemical structure of 2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in controlling proinflammatory cytokine release, highlighting their potential in designing new drugs to modulate inflammatory responses (Scior et al., 2011).

Materials Science

In materials science, research has delved into ionic liquids containing imidazolium-based compounds for their unique properties, including their potential in phase behavior studies and applications as environmentally friendly solvents. These studies explore the interactions between imidazolium-based ionic liquids and various solutes, providing insights into the development of new materials with customizable properties (Visak et al., 2014).

Environmental Science

In environmental science, the degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, is a critical area of study. These chemicals, due to their carbon-fluorine bonds, are highly persistent in the environment. Research focuses on understanding their biodegradation, which is essential for assessing their environmental fate and potential impacts on human health and ecosystems (Liu & Mejia Avendaño, 2013).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)7(19)6-5-3-1-2-4-18(5)8(17-6)10(14,15)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBFRGMTFXQOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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